Nitrato de Fenticonazol Impureza B

Descripción general

Descripción

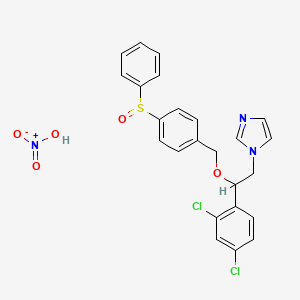

FENTICONAZOLE is a complex organic compound that features an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group

Aplicaciones Científicas De Investigación

Treatment of Cutaneous Fungal Infections

Fenticonazole is primarily used to treat superficial mycoses, including:

- Tinea Versicolor : Clinical trials have shown that fenticonazole cream or powder achieves a mycological response in 100% of patients with tinea versicolor .

- Candidiasis : In a large study involving 760 patients, fenticonazole demonstrated a 95% efficacy rate in treating candidiasis .

Table 1: Efficacy Rates in Clinical Studies

Gynecological Applications

Fenticonazole is also effective in treating vulvovaginal infections:

- Vulvovaginal Candidiasis : A study comparing fenticonazole (600 mg) with fluconazole (150 mg) found that both treatments had similar cure rates (80% for fenticonazole) . Additionally, patients experienced a quicker reduction in pruritus with fenticonazole (average of 2.3 days) compared to fluconazole (4.5 days) .

- Mixed Infections : Fenticonazole has shown efficacy against mixed infections involving Candida albicans, Trichomonas vaginalis, and Gardnerella vaginalis. A multicenter study reported a 90% eradication rate for Candida albicans after treatment with fenticonazole ovules .

Table 2: Efficacy in Gynecological Conditions

| Condition | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Vulvovaginal Candidiasis | 80 | |

| Mixed Infections (C. albicans) | 90 |

Comparative Studies

Fenticonazole has been compared with other antifungal agents such as clotrimazole and miconazole:

- In a randomized trial, both fenticonazole and clotrimazole showed similar efficacy in treating symptomatic vaginal candidiasis . At the seven-day follow-up, the mycological cure rates were 92% for fenticonazole and 88.5% for clotrimazole, indicating no significant difference between the two treatments .

- Another study indicated that fenticonazole was at least as effective as six other topical antimycotics, including miconazole and clotrimazole, for superficial mycoses .

Safety Profile

Fenticonazole is generally well-tolerated with mild to moderate side effects. The most common adverse events include:

- Burning sensation

- Cutaneous irritation

- Itching

In clinical studies, the incidence of adverse effects was less than 5%, rarely leading to treatment discontinuation .

Case Studies

Several case studies have highlighted the effectiveness of fenticonazole:

Mecanismo De Acción

Target of Action

Fenticonazole Impurity B Nitrate, also known as 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is primarily targeted against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It is an imidazole antifungal drug .

Mode of Action

The compound’s mode of action is primarily through its antifungal, antibacterial, and antiparasitic effects . It inhibits the secretion of aspartate proteinase (SAP) in Candida species, which reduces the growth of hyphae and pseudohyphae in Candida, prevents their adhesion to the vaginal mucosa, and prevents mucosal penetration .

Biochemical Pathways

The affected biochemical pathways primarily involve the inhibition of aspartate proteinase secretion in Candida species . This results in a significant reduction in the growth of hyphae and pseudohyphae in Candida, thereby preventing their adhesion to the vaginal mucosa and mucosal penetration .

Result of Action

The result of the compound’s action is a significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% . It also provides up to 90% improvement in symptoms such as pruritus, burning, redness, discharge, and edema, which are frequently observed in vaginitis .

Action Environment

The action of Fenticonazole Impurity B Nitrate can be influenced by various environmental factors. As a topical treatment, factors such as the pH of the skin, the presence of other microorganisms, and the patient’s immune status could potentially influence the efficacy of the treatment .

Análisis Bioquímico

Biochemical Properties

Fenticonazole Impurity B Nitrate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for drug safety and efficacy. Additionally, Fenticonazole Impurity B Nitrate can bind to fungal cell membranes, disrupting their integrity and leading to cell death .

Cellular Effects

Fenticonazole Impurity B Nitrate has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts the cell membrane, leading to increased permeability and cell death. This compound also affects cell signaling pathways by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In mammalian cells, Fenticonazole Impurity B Nitrate can influence gene expression and cellular metabolism by interacting with nuclear receptors and transcription factors .

Molecular Mechanism

The molecular mechanism of action of Fenticonazole Impurity B Nitrate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and leading to the accumulation of toxic metabolites. Additionally, Fenticonazole Impurity B Nitrate can activate nuclear receptors such as PPARγ, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenticonazole Impurity B Nitrate change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of secondary metabolites. Long-term studies have shown that Fenticonazole Impurity B Nitrate can have persistent effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Fenticonazole Impurity B Nitrate vary with different dosages in animal models. At low doses, this compound can effectively inhibit fungal growth without causing significant toxicity. At higher doses, Fenticonazole Impurity B Nitrate can cause adverse effects, including liver toxicity and changes in metabolic function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Fenticonazole Impurity B Nitrate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, some of which may be reactive and potentially toxic. The interaction with these enzymes can also affect the metabolism of other drugs, leading to drug-drug interactions and altered pharmacokinetics .

Transport and Distribution

Within cells and tissues, Fenticonazole Impurity B Nitrate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells by specific transporters, affecting its localization and accumulation in different tissues .

Subcellular Localization

Fenticonazole Impurity B Nitrate is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be targeted to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and energy production. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of Fenticonazole Impurity B Nitrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced via sulfoxidation reactions, where a phenyl group is oxidized to form the sulfoxide.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various types of chemical reactions:

Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonamide

- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonic acid

Uniqueness

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds .

Actividad Biológica

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole class, primarily used for treating various fungal infections, particularly vulvovaginal candidiasis and bacterial vaginosis. This article reviews the biological activity of fenticonazole, highlighting its therapeutic effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Fenticonazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Additionally, fenticonazole has demonstrated anti-inflammatory properties that contribute to its therapeutic effects in infections characterized by inflammatory responses.

Case Studies and Clinical Trials

- Vulvovaginal Candidiasis : A randomized clinical trial involving 153 patients compared fenticonazole (600 mg ovule) with clotrimazole (500 mg tablet). The results showed a mycological cure rate of 92% for fenticonazole at 7 days post-treatment, indicating its high efficacy against Candida species .

- Bacterial Vaginosis : A study on the effects of fenticonazole in a mouse model of Gardnerella vaginalis-induced bacterial vaginosis revealed that fenticonazole significantly reduced the proliferation of Gardnerella vaginalis and improved the balance of vaginal microbiota. The treatment also decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its role in alleviating inflammation associated with bacterial infections .

- Comparative Efficacy : Another trial assessed 200 mg fenticonazole against 400 mg miconazole in treating mycotic vulvovaginitis. Both treatments achieved similar clinical efficacy rates (100% for fenticonazole), with excellent tolerance reported in all patients treated with fenticonazole .

In Vitro Activity

Research has shown that fenticonazole displays potent in vitro activity against various fungal and bacterial pathogens. A study evaluated its effectiveness against 318 isolates from vaginitis cases, demonstrating a significant reduction in colony-forming units (CFU/ml) for Candida albicans, C. glabrata, and bacterial species such as Staphylococcus aureus and Escherichia coli. The time-kill studies indicated that fenticonazole could achieve a ≥3-log decrease in CFU within hours at concentrations equal to or greater than the minimum inhibitory concentration (MIC) .

Safety and Tolerance

Fenticonazole is generally well-tolerated with minimal side effects. In various studies, adverse reactions were rare, primarily limited to mild local irritation or burning sensations. For instance, a comprehensive evaluation found that 100% of patients tolerated fenticonazole without significant adverse events during treatment for vulvovaginal candidiasis .

Data Summary

The following table summarizes key findings from clinical trials involving fenticonazole:

| Study Type | Condition | Treatment | Efficacy Rate (%) | Tolerance Rate (%) |

|---|---|---|---|---|

| Randomized Trial | Vulvovaginal Candidiasis | Fenticonazole | 92% (7 days) | 100% |

| Comparative Trial | Mycotic Vulvovaginitis | Fenticonazole | 100% | 100% |

| In Vitro Study | Vaginitis Isolates | Fenticonazole | ≥99.9% killing | N/A |

| Mouse Model | Bacterial Vaginosis | Fenticonazole | Significant reduction in GV counts | N/A |

Propiedades

IUPAC Name |

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZZBIHFPHLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747786 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-95-8 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.